![molecular formula C10H12BrNO B1411708 3-Bromo-N,N,5-trimethylbenzamide CAS No. 1369934-16-6](/img/structure/B1411708.png)
3-Bromo-N,N,5-trimethylbenzamide
Overview
Description
3-Bromo-N,N,5-trimethylbenzamide (3-BrTMB) is an aromatic amide, a type of organic compound with a benzene ring and an amide group. It is a novel compound with a wide range of potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization of Benzamide Derivatives 3-Bromo-N,N,5-trimethylbenzamide has been utilized in the synthesis of various benzamide derivatives. These compounds have shown potential as non-peptide small molecular antagonists in biological systems (H. Bi, 2015).
Inhibitors of Photosynthesis Derivatives of 3-Bromo-N,N,5-trimethylbenzamide, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been studied for their ability to inhibit photosynthetic electron transport. These compounds' efficiency depends on their lipophilicity and electronic properties, suggesting potential applications in studying and manipulating photosynthetic processes (K. Kráľová et al., 2013).
Potential Antipsychotic Agents Studies have explored the use of 3-Bromo-N,N,5-trimethylbenzamide derivatives as potential antipsychotic agents. These compounds, such as 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, have shown significant inhibitory properties on specific receptor binding, indicating potential applications in psychiatric medication research (T. Högberg et al., 1990).
Photodynamic Therapy and Cancer Treatment The compound has been incorporated into novel zinc phthalocyanines, showing high singlet oxygen quantum yield. These phthalocyanines are potential photosensitizers for photodynamic therapy, particularly in cancer treatment, due to their excellent fluorescence properties and high efficiency in generating singlet oxygen (M. Pişkin et al., 2020).
Antidiabetic Research In antidiabetic research, certain derivatives of 3-Bromo-N,N,5-trimethylbenzamide have demonstrated the ability to activate peroxisome proliferator-activated receptors, showing potential as therapeutic agents against type 2 diabetes and related metabolic disorders (Yujung Jung et al., 2017).
Catalysis and Chemical Synthesis The compound has been used in palladium-catalyzed direct arylation processes, illustrating its utility in organic synthesis and catalysis. This application is significant in the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Lujun Chen et al., 2013).
Cu-Catalysed Synthesis in Organic Chemistry 3-Bromo-N,N,5-trimethylbenzamide derivatives have been used in Cu(I)-catalyzed synthesis processes, indicating their relevance in developing new synthetic methodologies for complex organic compounds (Anupal Gogoi et al., 2014).
Synthesis of CCR5 Antagonists Its derivatives have been synthesized as novel non-peptide CCR5 antagonists, which could have implications in the development of new therapeutic agents, particularly in the field of immunology and infectious diseases (H. Bi, 2015).
properties
IUPAC Name |
3-bromo-N,N,5-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMMVKPTHAVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N,5-trimethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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